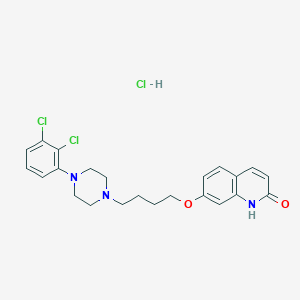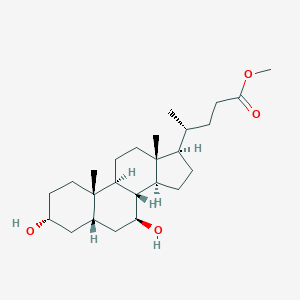
2,4,7,10-Tetraoxatetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,10-Tetraoxatetradecan-1-ol, also known as TOTDO, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. TOTDO is a polyethylene glycol derivative, which makes it a water-soluble compound with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,7,10-Tetraoxatetradecan-1-ol is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties, allowing for improved drug delivery and imaging capabilities. This compound has also been shown to interact with proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in research. This compound has been shown to improve drug delivery and imaging capabilities in vitro and in vivo. This compound has also been incorporated into biomaterials to improve their mechanical properties and biocompatibility. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,7,10-Tetraoxatetradecan-1-ol in lab experiments include its water-soluble nature, low toxicity, and cost-effectiveness. This compound can be easily synthesized and purified, making it an attractive compound for research purposes. However, the limitations of using this compound in lab experiments include its limited solubility in organic solvents and its unknown mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2,4,7,10-Tetraoxatetradecan-1-ol. One potential direction is the development of this compound-based drug delivery systems for the treatment of various diseases. Another potential direction is the incorporation of this compound into biomaterials to improve their mechanical properties and biocompatibility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is a water-soluble compound that can be easily synthesized and purified, making it an attractive compound for research purposes. This compound has been shown to improve drug delivery and imaging capabilities and has been incorporated into biomaterials to improve their mechanical properties and biocompatibility. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2,4,7,10-Tetraoxatetradecan-1-ol involves the reaction of tetraethylene glycol with a strong acid catalyst, such as sulfuric acid. The reaction results in the formation of this compound as a white solid. The purity of this compound can be increased by recrystallization and purification methods. The synthesis of this compound is relatively simple and cost-effective, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2,4,7,10-Tetraoxatetradecan-1-ol has been used in various scientific research applications, including drug delivery, imaging, and biomaterials. This compound has been shown to be an effective drug delivery agent due to its water-soluble nature and ability to cross cell membranes. This compound has also been used in imaging applications due to its fluorescent properties. This compound has been incorporated into biomaterials, such as hydrogels, to improve their mechanical properties and biocompatibility.
Eigenschaften
CAS-Nummer |
100208-35-3 |
|---|---|
Molekularformel |
C10H22O5 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-12-5-6-13-7-8-14-10-15-9-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
BDSLQSUURZVYNO-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOCOCO |
Kanonische SMILES |
CCCCOCCOCCOCOCO |
Andere CAS-Nummern |
100208-35-3 |
Synonyme |
2,4,7,10-tetraoxatetradecan-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)






![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
